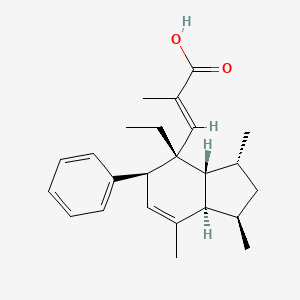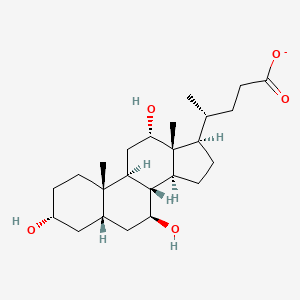
Ursocholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursocholate is a cholanic acid anion that is the conjugate base of ursocholic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an ursocholic acid.
Applications De Recherche Scientifique
Ursocholate in Microbial Interaction and Human Health A significant application of ursocholate is in the study of microbial interactions, particularly in the gut microbiome. Research by Dautel et al. (2018) found that ursocholate is produced through a multi-species chemical synthesis pathway in the gut. This finding is crucial for understanding microbe-to-microbe interactions mediated by bile acids and the potential implications for human health, especially in relation to obesity.
Ursocholate in Cholestatic Liver Disease Ursocholate, particularly its form ursodeoxycholic acid (UCDA), is widely researched for its applications in cholestatic liver diseases. Paumgartner and Beuers (2002) highlighted the multiple mechanisms of UCDA, including its role in protecting cholangiocytes from cytotoxicity and stimulating hepatobiliary secretion. This research offers insights into the therapeutic applications of UCDA in various liver diseases.
Ursocholate in Hepatocyte Protection and Signal Transduction The protective role of ursocholate derivatives, like tauroursodeoxycholate (TUDC), in liver cells is well-documented. For instance, Kurz et al. (2000) studied TUDC’s effects on choleresis and its correlation with the activation of intracellular signal transduction pathways in rat hepatocytes. This research is pivotal for understanding how ursocholate derivatives influence liver function and cellular signaling.
Ursocholate in Biochemical Processes Ursocholate's role in biochemical pathways, especially in relation to bile acid metabolism and cellular processes, is a significant area of study. Maeda et al. (2006) explored the uptake of ursodeoxycholate and its conjugates by human hepatocytes, shedding light on the hepatic clearance and transport mechanisms involved in ursocholate metabolism.
Ursocholate in Anti-inflammatory Responses The anti-inflammatory properties of ursocholate are also a focus of scientific research. A study by Ko et al. (2017) examined ursodeoxycholic acid's effects on inflammatory responses in macrophages, providing valuable insights into its potential as an anti-inflammatory agent.
Propriétés
Nom du produit |
Ursocholate |
|---|---|
Formule moléculaire |
C24H39O5- |
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 |
Clé InChI |
BHQCQFFYRZLCQQ-UTLSPDKDSA-M |
SMILES isomérique |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



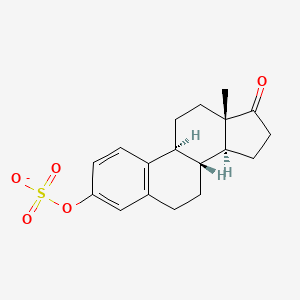
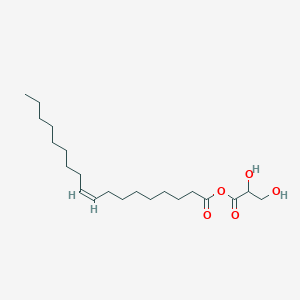
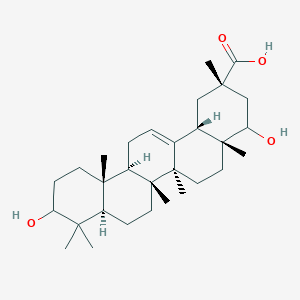
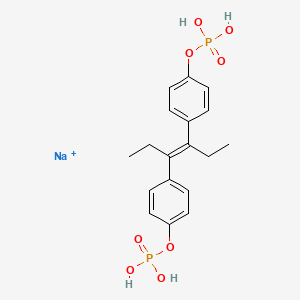
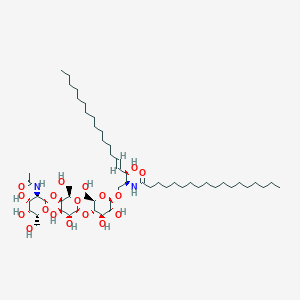
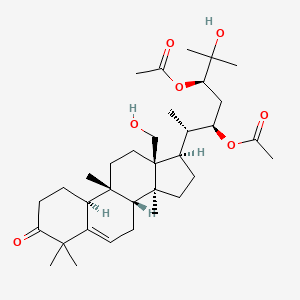
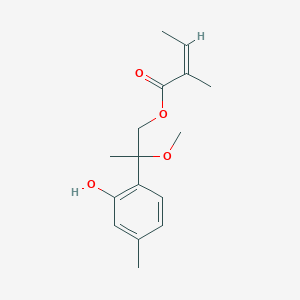
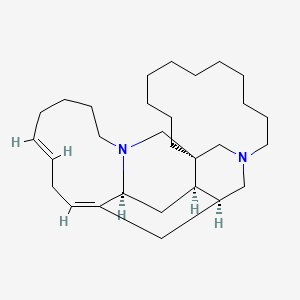
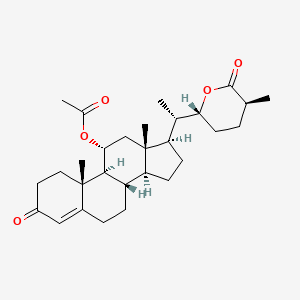
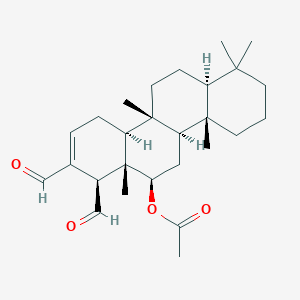
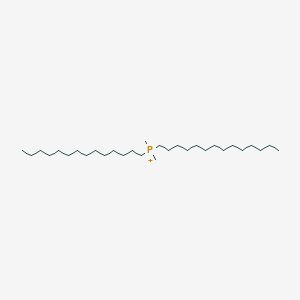
![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)
![Cabazitaxel-[d6]](/img/structure/B1259552.png)
